CU-CPT17e

描述

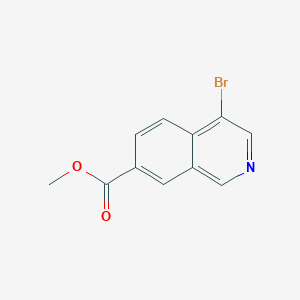

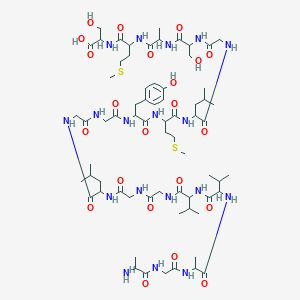

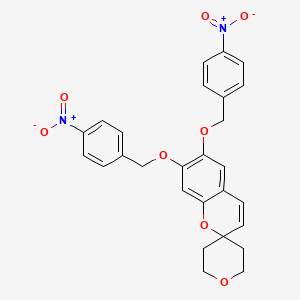

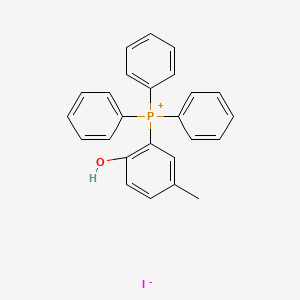

CU-CPT17e 是一种合成的、小分子量的化合物,以其作为 3 号、8 号和 9 号 Toll 样受体激动剂的强效活性而闻名。这些受体在免疫系统中起着至关重要的作用,通过识别病原体相关分子模式并启动免疫反应来发挥作用。 This compound 在促炎和抗癌活性方面均表现出巨大潜力 .

准备方法

CU-CPT17e 的合成涉及多个步骤,从核心结构的制备开始,然后引入增强其活性的官能团。合成路线通常包括以下步骤:

核心结构的形成: this compound 的核心结构是通过一系列缩合和环化反应合成的。

官能团的引入: 将各种官能团引入核心结构以增强其活性。这包括通过亲核取代反应添加硝基苯基。

化学反应分析

科学研究应用

CU-CPT17e 具有广泛的科学研究应用,包括:

化学: 在化学领域,this compound 被用作研究 Toll 样受体激活及其下游信号通路的一种工具。

生物学: 在生物学研究中,this compound 用于研究 Toll 样受体在免疫反应和炎症中的作用。

医学: this compound 在抗癌治疗方面显示出潜力,通过诱导细胞凋亡和抑制癌细胞增殖来发挥作用。它也正在作为疫苗佐剂进行探索,以增强免疫反应。

作用机制

CU-CPT17e 通过激活 3 号、8 号和 9 号 Toll 样受体来发挥其作用。这些受体被激活后,会启动信号级联反应,导致产生促炎细胞因子和其他免疫介质。 这种激活涉及募集衔接蛋白并激活转录因子(如 NF-κB),最终导致参与免疫反应的基因表达 .

相似化合物的比较

CU-CPT17e 在同时激活多种 Toll 样受体方面独树一帜。类似的化合物包括:

咪喹莫特: 7 号 Toll 样受体激动剂,用于治疗疣和基底细胞癌等皮肤病。

聚肌胞: 双链 RNA 的合成类似物,激活 3 号 Toll 样受体,用于研究抗病毒反应。

This compound 因其能够同时激活多种 Toll 样受体而脱颖而出,使其成为研究和治疗应用中的一种宝贵工具。

属性

IUPAC Name |

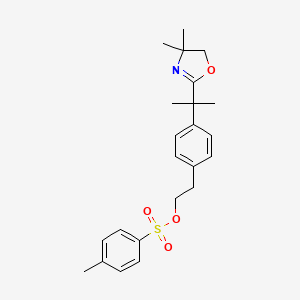

6,7-bis[(4-nitrophenyl)methoxy]spiro[chromene-2,4'-oxane] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O8/c30-28(31)22-5-1-19(2-6-22)17-35-25-15-21-9-10-27(11-13-34-14-12-27)37-24(21)16-26(25)36-18-20-3-7-23(8-4-20)29(32)33/h1-10,15-16H,11-14,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTNFHWDTHQECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C=CC3=CC(=C(C=C3O2)OCC4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=C(C=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801118086 | |

| Record name | Spiro[2H-1-benzopyran-2,4′-[4H]pyran], 2′,3′,5′,6′-tetrahydro-6,7-bis[(4-nitrophenyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801118086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109805-75-4 | |

| Record name | Spiro[2H-1-benzopyran-2,4′-[4H]pyran], 2′,3′,5′,6′-tetrahydro-6,7-bis[(4-nitrophenyl)methoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2109805-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[2H-1-benzopyran-2,4′-[4H]pyran], 2′,3′,5′,6′-tetrahydro-6,7-bis[(4-nitrophenyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801118086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3028403.png)